molecular formula C13H21NO B1601821 N,N-Diisopropyl-3-methoxyaniline CAS No. 7000-87-5

N,N-Diisopropyl-3-methoxyaniline

Cat. No.: B1601821
CAS No.: 7000-87-5
M. Wt: 207.31 g/mol
InChI Key: INFATYDKHXGDIB-UHFFFAOYSA-N
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Description

Structural and Molecular Context within Aniline (B41778) Derivatives

Aniline, the simplest aromatic amine, consists of a phenyl group bonded to an amino group (NH2). ucla.eduwikipedia.org Derivatives of aniline are a broad class of compounds where the phenyl ring is substituted with additional functional groups or the amino group is alkylated. wikipedia.org These compounds are foundational in many areas of industrial and academic chemistry, serving as precursors for dyes, polymers, and pharmaceuticals. wikipedia.orgsci-hub.seresearchgate.net

N,N-Diisopropyl-3-methoxyaniline fits within this class as a tertiary aniline. Its structure features two bulky isopropyl groups attached to the nitrogen atom and a methoxy (B1213986) group (-OCH3) at the meta-position (carbon-3) of the aniline ring. nih.gov The IUPAC name for this compound is 3-methoxy-N,N-di(propan-2-yl)aniline. nih.gov The presence of both a tertiary amine and a methoxy group on the aromatic ring provides unique electronic and steric characteristics that are exploited in synthetic applications.

PropertyValue
IUPAC Name 3-methoxy-N,N-di(propan-2-yl)aniline nih.gov
Molecular Formula C₁₃H₂₁NO nih.govchemscene.comscbt.com
Molecular Weight 207.31 g/mol nih.govchemscene.com
CAS Number 7000-87-5 nih.govchemscene.comscbt.com
Canonical SMILES CC(C)N(C(C)C)C1=CC(=CC=C1)OC chemscene.com

Significance in Contemporary Organic Synthesis and Catalysis

The primary significance of this compound in organic synthesis stems from its utility in a powerful synthetic strategy known as Directed ortho Metalation (DoM). wikipedia.org DoM is a highly regioselective method for functionalizing aromatic rings, allowing for the introduction of electrophiles specifically at the position ortho (adjacent) to a directing metalation group (DMG). wikipedia.orgbaranlab.org

A DMG is a functional group that can coordinate to an organolithium reagent (like n-butyllithium), facilitating the removal of a proton from the nearest ortho position on the aromatic ring. wikipedia.orgbaranlab.org This creates a stabilized aryllithium intermediate, which can then react with various electrophiles to form a new carbon-carbon or carbon-heteroatom bond with high precision. wikipedia.org

This compound is a particularly interesting substrate for DoM because it contains two potential DMGs: the tertiary amine (the diisopropylamino group) and the methoxy group. wikipedia.org The tertiary amine is generally considered a strong DMG, while the methoxy group is of moderate strength. organic-chemistry.org The presence of these two groups raises questions of regioselectivity, as they could direct metalation to different positions on the ring. However, the significant steric bulk of the N,N-diisopropylamino group plays a crucial role. This steric hindrance can influence the approach of the lithiating agent, often leading to deprotonation at the less hindered ortho position relative to one of the directing groups.

This controlled, regioselective functionalization makes this compound a valuable precursor for constructing complex, polysubstituted aromatic molecules. These molecules can, in turn, serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with specific properties. While not typically a catalyst itself, its role as a versatile building block enables the efficient synthesis of larger, more complex molecules that may possess catalytic activity. nih.govossila.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-N,N-di(propan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-10(2)14(11(3)4)12-7-6-8-13(9-12)15-5/h6-11H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFATYDKHXGDIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC(=CC=C1)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40565103
Record name 3-Methoxy-N,N-di(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7000-87-5
Record name 3-Methoxy-N,N-di(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N,n Diisopropyl 3 Methoxyaniline

Direct Synthesis Routes

Direct synthesis methods offer the most straightforward pathways to the target compound, typically involving the formation of the tertiary amine from a 3-methoxyaniline precursor.

A primary direct route is the reductive amination of 3-methoxyaniline. wikipedia.org This process involves the reaction of 3-methoxyaniline with acetone (B3395972) in the presence of a reducing agent. The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to form the N,N-diisopropyl group. wikipedia.orgmasterorganicchemistry.com This one-pot reaction is valued for its efficiency and selectivity, which helps to avoid over-alkylation. thieme-connect.com

Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) being particularly effective as it is mild enough to selectively reduce the imine intermediate in the presence of the ketone. masterorganicchemistry.comyoutube.com

Table 1: Reductive Amination of 3-Methoxyaniline

Reactant 1 Reactant 2 Reducing Agent Product
3-Methoxyaniline Acetone (2 equivalents) Sodium Cyanoborohydride (NaBH₃CN) N,N-Diisopropyl-3-methoxyaniline

Another direct approach is the N-alkylation of 3-methoxyaniline using an isopropylating agent. This method involves the reaction of 3-methoxyaniline with an isopropyl halide, such as 2-bromopropane (B125204) or 2-chloropropane, under basic conditions. google.comgoogle.com The base is crucial for deprotonating the amine, thereby increasing its nucleophilicity to attack the alkyl halide. The choice of base and solvent is critical to ensure selective N-alkylation over potential side reactions. Phase transfer catalysts, such as tetrabutylammonium (B224687) bromide, can be employed to facilitate the reaction between the aqueous base and the organic reactants. google.com

Alternatively, while less common for this specific transformation, diisopropylamine (B44863) itself can act as a nucleophile in reactions with suitably activated precursors, though this often falls into multi-step syntheses.

Indirect Synthesis Pathways

Indirect routes involve the synthesis of this compound from precursors that already contain a modified aniline (B41778) structure, requiring subsequent chemical transformations.

An indirect pathway can be designed through the formation and subsequent conversion of a nitroso derivative. This method would first involve the synthesis of this compound via a direct route, followed by nitrosation at the electron-rich para-position (C4) using a nitrosating agent like nitrous acid (generated from sodium nitrite (B80452) and a strong acid).

The resulting N,N-diisopropyl-3-methoxy-4-nitrosoaniline can then be isolated. The significance of this pathway often lies in purification strategies or as an intermediate step toward other derivatives. The nitroso group can be removed, regenerating the parent amine, through a process called denitrosation. rsc.org This can be achieved by heating the N-nitroso compound with a strong acid, such as hydrochloric acid, often in the presence of an aldehyde or ketone. google.comgoogle.com This reversible nitrosation-denitrosation sequence can be used for the temporary protection of the para-position of the aniline ring.

More complex, multi-step syntheses can also yield the target compound. These convergent approaches build the molecule by combining several fragments. For instance, a related structure, N,N-diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropylamine, is synthesized by first reacting 3-(2-Methoxy-5-methylphenyl)-3-phenylpropionic acid with thionyl chloride to form the acyl chloride. This intermediate is then reacted with diisopropylamine to form an amide, which is subsequently reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield the final tertiary amine. A similar strategy could be adapted starting from a 3-methoxyphenylpropionic acid derivative.

Another example of a multi-step process involves building a substituted aniline precursor first. For example, 3-bromo-4-methoxyaniline (B105698) can be prepared from p-nitrochlorobenzene through a sequence of bromination, etherification (methoxylation), and nitro group reduction. google.com The resulting 3-bromo-4-methoxyaniline would then require N-diisopropylation and subsequent de-bromination to arrive at the target compound.

Optimization of Synthetic Procedures

The efficiency of the aforementioned synthetic routes can be significantly improved by optimizing various reaction parameters.

For direct reductive amination , optimization involves screening different reducing agents. While sodium cyanoborohydride is effective, other agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can be used, which may be preferable to avoid toxic cyanide byproducts. masterorganicchemistry.com The pH of the reaction is also critical; neutral to weakly acidic conditions are generally optimal to facilitate imine formation without deactivating the amine nucleophile. wikipedia.org

In N-alkylation reactions , the choice of base, solvent, and temperature heavily influences the yield and selectivity. For precursors containing other reactive groups, such as a hydroxyl group, the reaction conditions determine the extent of N-alkylation versus O-alkylation. google.com The use of specific non-protonic organic solvents or polyalkylene glycol alkyl ethers can enhance the selectivity for the desired product. google.com Modern approaches may utilize efficient ruthenium-based catalysts that enable the N-alkylation of anilines with alcohols under mild conditions, following a resource-efficient "borrowing hydrogen" strategy. unica.it

Table 2: Optimization Parameters for Aniline Alkylation (Illustrative Examples)

Reaction Type Parameter Varied Conditions Observation/Outcome Reference
N-Alkylation Base NaOH vs. CH₃ONa In the alkylation of m-hydroxyaniline, CH₃ONa in DMAC favored O-alkylation (98.1%) over N-alkylation. google.com
N-Alkylation Catalyst Ru-complex Use of a commercial Ru-catalyst allowed for N-alkylation of anilines with alcohols in high yields under mild temperatures. unica.it
N-Alkylation Alkylating Agent Alkyl p-toluenesulfonate Used as an alternative to alkyl halides, providing good yields under normal pressure without generating waste acid. google.com
Reductive Amination Reducing Agent NaBH(OAc)₃ An effective alternative to NaBH₃CN, avoiding cyanide usage. masterorganicchemistry.com

Table 3: List of Mentioned Chemical Compounds

Compound Name Synonym(s) Molecular Formula
This compound 3-methoxy-N,N-di(propan-2-yl)aniline C₁₃H₂₁NO
3-Methoxyaniline m-Anisidine C₇H₉NO
Acetone Propan-2-one C₃H₆O
Diisopropylamine N-(Propan-2-yl)propan-2-amine C₆H₁₅N
Sodium Cyanoborohydride NaBH₃CN
Sodium Triacetoxyborohydride C₆H₁₀BNaO₆
2-Bromopropane Isopropyl bromide C₃H₇Br
Tetrabutylammonium bromide C₁₆H₃₆BrN
N,N-Diisopropyl-3-methoxy-4-nitrosoaniline C₁₃H₂₀N₂O₂
Lithium Aluminum Hydride LAH AlH₄Li
Thionyl Chloride SOCl₂
3-Bromo-4-methoxyaniline C₇H₈BrNO

Catalyst Systems in this compound Synthesis

The choice of catalyst is pivotal in the synthesis of this compound, dictating the reaction's efficiency, selectivity, and conditions. The primary synthetic route, reductive amination of 3-methoxyaniline with acetone, utilizes hydride-based reducing agents which can also be considered reagents in the catalytic cycle of the reaction. wikipedia.orgharvard.edu Alternatively, direct alkylation with isopropanol (B130326) involves transition-metal catalysts.

Hydride-Based Systems for Reductive Amination: In reductive amination, the key step is the reduction of the iminium ion intermediate formed from the condensation of 3-methoxyaniline and acetone. The choice of reducing agent is critical to ensure that the iminium ion is reduced selectively in the presence of the starting ketone. harvard.edu

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a highly selective and mild reagent for reductive amination. It is particularly effective because it is less reactive towards ketones but readily reduces the protonated imine. Acetic acid is often used as a catalyst to promote imine formation. harvard.edu

Sodium Cyanoborohydride (NaBH₃CN): Historically a popular choice, NaBH₃CN is effective under mildly acidic conditions (pH 6-7), where it selectively reduces the iminium ion over the carbonyl group. However, its high toxicity and the potential to release hydrogen cyanide gas are significant drawbacks. harvard.edu

Borane Complexes (e.g., BH₃·THF, BH₃·SMe₂): These reagents can also be employed, often in combination with an acid co-catalyst like acetic acid or titanium(IV) isopropoxide, to achieve reductive amination. thieme-connect.com They are powerful reducing agents and conditions must be carefully controlled.

Transition-Metal Catalyst Systems for N-Alkylation: For the direct alkylation of 3-methoxyaniline with isopropyl alcohol (a "borrowing hydrogen" reaction), transition metal complexes are essential. The catalyst temporarily "borrows" hydrogen from the alcohol to form a ketone (acetone) and a metal-hydride species. The acetone then forms an imine with the aniline, which is subsequently reduced by the metal-hydride to yield the tertiary amine. unica.it

Ruthenium (Ru) Complexes: Commercially available ruthenium complexes, such as [RuCl₂(p-cymene)]₂, are effective for the N-alkylation of anilines with alcohols. unica.it These catalysts often require a base and operate at elevated temperatures.

Iridium (Ir) Complexes: Iridium complexes featuring N-heterocyclic carbene (NHC) ligands have shown high efficiency in N-alkylation reactions. nih.gov These catalysts can operate under solvent-free conditions at high temperatures (e.g., 120 °C). nih.gov

Nickel (Ni) Catalysts: Heterogeneous nickel catalysts, such as nickel nanoparticles supported on materials like organo-clay, have been investigated for the N-alkylation of aniline with alcohols, offering the advantage of easier separation and reusability. researchgate.net

Below is a table summarizing potential catalyst systems for the synthesis.

Catalytic Approach Catalyst/Reagent System Typical Co-catalyst/Base Key Features
Reductive AminationSodium Triacetoxyborohydride (NaBH(OAc)₃)Acetic AcidHigh selectivity, mild conditions, widely applicable. harvard.edu
Reductive AminationSodium Cyanoborohydride (NaBH₃CN)None (pH control)Effective but highly toxic. harvard.edu
Reductive AminationBorane-Tetrahydrofuran Complex (BH₃·THF)Acetic Acid, TMSClPowerful reducing agent, requires careful control. thieme-connect.com
N-Alkylation (Borrowing H₂)Ruthenium Complexes (e.g., [RuCl₂(p-cymene)]₂)Base (e.g., K₂CO₃)Effective for alkylation with alcohols, commercially available. unica.it
N-Alkylation (Borrowing H₂)Iridium-NHC ComplexesBase (e.g., KOtBu)High activity, suitable for challenging substrates. nih.gov
N-Alkylation (Borrowing H₂)Supported Nickel (Ni/O-Clay)NoneHeterogeneous, reusable, cost-effective. researchgate.net

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of this compound while minimizing the formation of byproducts, such as the mono-alkylated intermediate (N-isopropyl-3-methoxyaniline) or unreacted starting materials. Key parameters include temperature, solvent, stoichiometry of reactants, and reaction time.

For Reductive Amination:

Stoichiometry: An excess of the carbonyl compound (acetone) is typically used to drive the initial imine formation to completion. The amount of reducing agent is also critical; for instance, using BH₃·THF, at least three equivalents may be needed to ensure full conversion for electron-deficient anilines. thieme-connect.com

Solvent: Dichloroethane (ClCH₂CH₂Cl) is a common solvent for reactions using NaBH(OAc)₃. harvard.edu For borane-based reductions, dichloromethane (B109758) (CH₂Cl₂) or dimethylformamide (DMF) can be effective. thieme-connect.com

Temperature: Reductive aminations are often carried out at room temperature, which contributes to their selectivity. harvard.eduthieme-connect.com However, for less reactive, electron-deficient anilines, elevated temperatures (e.g., 50 °C) might be necessary to achieve full conversion. thieme-connect.com

pH Control: When using reagents like NaBH₃CN, maintaining the pH between 6 and 7 is essential to prevent the reduction of the starting ketone and ensure the selective reduction of the iminium intermediate. harvard.edu

For Transition-Metal Catalyzed N-Alkylation:

Temperature: These reactions typically require higher temperatures, often ranging from 80 °C to 140 °C, to facilitate the borrowing hydrogen mechanism. researchgate.netresearchgate.net

Catalyst Loading: Catalyst loading is a key parameter to optimize. For example, in the N-methylation of aniline, conversions over 99% were achieved with specific zeolite catalysts. researchgate.net For nickel-on-clay catalysts, loading affects both conversion and selectivity. researchgate.net

Base: A base, such as potassium carbonate or potassium tert-butoxide, is generally required to facilitate the deprotonation of the alcohol and the amine during the catalytic cycle. unica.itnih.gov

Atmosphere: Reactions are typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and reagents.

The following table outlines generalized optimization parameters for the synthesis.

Parameter Reductive Amination (e.g., with NaBH(OAc)₃) N-Alkylation (e.g., with Ru-catalyst & Isopropanol) Impact on Yield & Selectivity
Temperature Room Temperature (approx. 20-25 °C)High Temperature (e.g., 100-140 °C)Higher temps can increase reaction rate but may decrease selectivity. researchgate.netthieme-connect.com
Aniline:Alkylating Agent Ratio 1 : >2 (3-methoxyaniline:acetone)1 : >2 (3-methoxyaniline:isopropanol)Excess alkylating agent drives the reaction towards the di-substituted product. thieme-connect.com
Solvent Dichloroethane, DichloromethaneToluene, p-XyleneSolvent choice affects solubility and reaction kinetics. harvard.eduunica.it
Catalyst/Reagent Loading 1.3 - 1.6 equivalents0.2 - 5 mol%Sufficient reagent is needed for completion; catalyst loading balances cost and efficiency. harvard.eduresearchgate.net
Reaction Time 1 - 24 hours6 - 24 hoursTime must be sufficient for completion, monitored by TLC or GC to avoid byproduct formation. researchgate.netthieme-connect.com

Purification and Isolation Techniques

Following the synthesis, a multi-step purification process is required to isolate this compound in high purity from the reaction mixture, which may contain unreacted starting materials, the catalyst, salts, and byproducts.

Work-up/Neutralization: The first step is typically to quench the reaction and neutralize the mixture. If an acidic catalyst was used, an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide) is added until the mixture is alkaline. google.com This deprotonates any amine salts, rendering the tertiary amine product soluble in organic solvents.

Extraction: The product is then extracted from the aqueous phase into an immiscible organic solvent, such as diethyl ether, ethyl acetate, or dichloromethane. The organic layers are combined, washed with brine to remove residual water and salts, and then dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate. gla.ac.uk

Solvent Removal: The drying agent is removed by filtration, and the organic solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product. google.com

Final Purification: The crude this compound is then subjected to one or more final purification techniques:

Distillation: As a liquid, the primary method for purifying the final product is vacuum distillation. Reducing the pressure lowers the boiling point, which is essential for high-boiling amines that might decompose at atmospheric pressure. google.com A fractionating column can be used to separate the product from impurities with close boiling points.

Chromatography: If distillation does not provide sufficient purity, column chromatography is a powerful alternative. The crude product is passed through a column of silica (B1680970) gel or alumina, using a solvent system (eluent), typically a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate), to separate the components based on their polarity.

Crystallization: While the target compound is a liquid at room temperature, it can sometimes be converted to a solid salt (e.g., a hydrochloride or fumarate (B1241708) salt) by treatment with the corresponding acid. This salt can then be purified by recrystallization. researchgate.net After recrystallization, the pure salt can be treated with a base to regenerate the pure free amine.

The choice of purification method depends on the scale of the reaction and the nature of the impurities present. For industrial-scale production, distillation or falling film crystallization are often preferred. google.com

Chemical Reactivity and Mechanistic Investigations of N,n Diisopropyl 3 Methoxyaniline

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of N,N-Diisopropyl-3-methoxyaniline is activated towards electrophilic aromatic substitution due to the electron-donating effects of both the diisopropylamino and methoxy (B1213986) groups. lkouniv.ac.in These groups direct incoming electrophiles primarily to the ortho and para positions relative to their own positions. The diisopropylamino group is a strong activating group, while the methoxy group is also activating. lkouniv.ac.in Consequently, electrophilic attack will preferentially occur at the positions most activated by both groups.

In the case of this compound, the positions ortho and para to the strongly activating diisopropylamino group are positions 2, 4, and 6. The positions ortho and para to the methoxy group are positions 2, 4, and 6. Therefore, electrophilic substitution is strongly favored at the 2, 4, and 6 positions of the benzene ring. The steric hindrance from the bulky diisopropyl groups may influence the regioselectivity, potentially favoring substitution at the less hindered para position (position 4) over the ortho positions (positions 2 and 6). lkouniv.ac.in

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. While specific studies on this compound are not extensively detailed in the provided results, the general principles of electrophilic aromatic substitution on similarly substituted anilines and anisoles can be applied. lkouniv.ac.inwku.edu

Nucleophilic Reactivity of the Amine Moiety

The lone pair of electrons on the nitrogen atom of the diisopropylamino group confers nucleophilic character to the molecule. masterorganicchemistry.com However, the bulky diisopropyl groups can sterically hinder the approach of electrophiles to the nitrogen atom, thereby modulating its nucleophilic reactivity compared to less substituted anilines. masterorganicchemistry.com

N,N-dialkylanilines can participate in reactions with carbonyl compounds. For instance, in the oxidative Mannich reaction, N,N-dialkylanilines react with a nucleophile and an oxidant, often in the presence of a transition metal catalyst, to form an iminium ion intermediate which is then attacked by the nucleophile. nih.gov While a specific example with this compound is not provided, its structural features suggest it could undergo similar transformations.

The amine nitrogen of anilines can be acylated or sulfonylated. Acylation typically involves the reaction with an acyl halide or anhydride (B1165640) to form an amide. Sulfonylation involves reaction with a sulfonyl chloride to form a sulfonamide. These reactions are fundamental in organic synthesis. For example, the acylation of m-phenylenediamine (B132917) is a key step in the synthesis of related compounds. google.com While direct studies on this compound are not available, its amine functionality suggests it would be susceptible to these reactions, though the steric bulk of the isopropyl groups might necessitate more forcing reaction conditions.

Metal-Catalyzed Transformations Involving this compound

Metal-catalyzed reactions are a cornerstone of modern organic synthesis, and aniline (B41778) derivatives are common substrates in these transformations.

Anilines are important coupling partners in various cross-coupling reactions to form C-N bonds, which are crucial in the synthesis of pharmaceuticals and functional materials. princeton.edunih.gov Methods such as the Buchwald-Hartwig amination and Ullmann condensation are widely used for the formation of C(sp²)-N bonds. princeton.edu More recently, dual copper and photoredox catalysis has emerged as a powerful tool for constructing C(sp³)–N bonds using anilines as nucleophiles. princeton.edunih.gov Additionally, main group-catalyzed methods have been developed for the intermolecular reductive C-N coupling of nitroarenes with boronic acids to produce arylamines. nih.gov While specific examples employing this compound as a substrate were not found, its aniline structure makes it a potential candidate for such C-N bond-forming reactions.

The catalytic hydroboration of imines is a significant method for the synthesis of amines. rsc.orgrsc.org This reaction can be catalyzed by a variety of metal complexes, including those derived from iron and zinc. digitellinc.comsemanticscholar.org While this compound itself is not a catalyst, its derivatives could potentially serve as ligands for catalytically active metals. For instance, the electronic and steric properties of ligands derived from substituted anilines can influence the activity and selectivity of the metal catalyst. digitellinc.comsemanticscholar.org Research has shown that a broad range of imine substrates can undergo hydroboration to yield amines in good to excellent yields. digitellinc.com Kinetic studies have been performed to understand the mechanism of these reactions, revealing dependencies on catalyst, substrate, and temperature. digitellinc.comsemanticscholar.org

Oxidative Functionalization Studies

The electron-rich nature of this compound makes it a prime candidate for oxidative functionalization. These reactions can target the alkyl groups attached to the nitrogen (α-position) or the aromatic ring itself, often through the intermediacy of an N-oxide.

Alpha-amination and alpha-cyanation involve the introduction of a nitrogen or cyano group, respectively, at the carbon atom adjacent to the nitrogen of the amino group. While direct α-functionalization of this compound is not widely reported, general methods for these transformations on related amine structures exist.

Alpha-Amination: Direct α-amination of tertiary amines is a challenging transformation. However, methods have been developed for other carbonyl-containing compounds, which could be conceptually adapted. For example, direct catalytic asymmetric α-amination of aldehydes has been achieved through a combination of photoredox and organocatalysis, proceeding through the formation of chiral enamines. princeton.edu Another approach involves the iron-catalyzed oxidative coupling of ketones with sulfonamides. organic-chemistry.org For a substrate like this compound, such a reaction would likely require specific catalysts to overcome the steric hindrance of the isopropyl groups and to selectively activate the α-C-H bond.

Alpha-Cyanation: The α-cyanation of tertiary amines can be achieved through oxidative processes. For secondary alicyclic amines, a method involves in situ oxidation to an imine followed by the addition of a cyanide source. nih.gov The direct α-cyanation of tertiary amines often requires an oxidative step to generate a reactive intermediate, such as an iminium ion, which can then be trapped by a cyanide nucleophile. The application of such methods to this compound would need to consider the potential for competing oxidation at the aromatic ring.

A powerful strategy for the functionalization of N,N-dialkylanilines involves their temporary oxidation to the corresponding N-oxides. This transformation activates the molecule for a range of subsequent reactions, allowing for the introduction of new carbon-oxygen, carbon-carbon, and carbon-nitrogen bonds onto the aromatic ring under metal-free conditions.

The oxidation of N,N-dialkylanilines to their N-oxides is typically accomplished using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). These N-oxides are often stable, isolable compounds. The presence of the N-oxide functionality dramatically alters the reactivity of the aniline derivative. The weak N-O bond can be readily cleaved, facilitating group transfer reactions.

Upon activation of the N-oxide, for example by acylation of the oxygen atom, a variety of nucleophiles can attack the aromatic ring, primarily at the ortho and para positions. This is followed by rearomatization and loss of the N,N-dialkylamino group, which is subsequently re-installed. This sequence allows for a range of functionalizations that are otherwise difficult to achieve.

Reaction TypeReagentsPosition of FunctionalizationReference
HydroxylationTrifluoroacetic anhydride (TFAA)ortho, para
SulfonylationTosyl chloride, Et3Northo, para
HalogenationThionyl chloride or bromideortho (Cl), para (Br)
AlkylationEthyl malonyl chlorideortho, para
AminationPhenyl isocyanateortho, para

This table presents generalized reactions for N,N-dialkylaniline N-oxides.

This methodology provides a versatile and controlled route to a diverse array of substituted anilines, starting from readily available N,N-dialkylanilines.

Mechanistic Elucidation of Key Reactions

Understanding the detailed mechanisms of the reactions involving this compound is essential for controlling reaction outcomes and designing new synthetic methods. This involves the study of transition states and the identification of reactive intermediates.

The transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the rate of a chemical reaction. For the reactions of this compound, transition state analysis is often performed using computational chemistry methods, such as Density Functional Theory (DFT).

For sigmatropic rearrangements, calculations can help to determine whether a reaction is concerted and to predict the stereochemical outcome based on the symmetry of the interacting orbitals. For example, the feasibility of a suprafacial or antarafacial migration can be assessed. libretexts.org

In oxidative functionalization reactions proceeding via N-oxides, computational studies can model the transition states for the key group transfer steps. This can help to rationalize the observed regioselectivity (ortho vs. para substitution) by comparing the activation energies for the different pathways. The steric bulk of the diisopropyl groups and the electronic influence of the methoxy group would be critical parameters in these models. For instance, DFT calculations have been used to study the photoredox-mediated α-amination of aldehydes, providing insights into the energies of the key intermediates and transition states. princeton.edu

Many of the reactions of N,N-dialkylanilines proceed through short-lived, reactive intermediates. Their direct detection and characterization provide crucial evidence for proposed reaction mechanisms.

In oxidative reactions, a key intermediate is often a radical cation, formed by single-electron transfer (SET) from the electron-rich aniline derivative. The radical cation of N,N-dimethylaniline has been successfully detected and characterized using techniques like desorption electrospray ionization-mass spectrometry (DESI-MS) coupled with electrochemistry. This method allows for the capture and analysis of species with very short lifetimes.

Other potential intermediates in the reactions of this compound and its N-oxide include:

Iminium ions: Formed after a group transfer from the N-oxide, these are key intermediates in the functionalization of the aromatic ring.

Ylides: In rearrangements like the Sommelet-Hauser rearrangement, ylides are crucial intermediates.

Aryne intermediates: In some nucleophilic aromatic substitution reactions, particularly those involving strong bases, arynes may be formed.

These intermediates can be studied using a variety of spectroscopic techniques, including NMR, EPR (for radical species), and time-resolved spectroscopy, as well as trapping experiments where the intermediate is intercepted by a reactive species to form a stable, characterizable product.

Applications of N,n Diisopropyl 3 Methoxyaniline in Advanced Organic Synthesis

Role as a Synthetic Intermediate

As a synthetic intermediate, N,N-Diisopropyl-3-methoxyaniline offers a reactive platform for the construction of more complex molecules. Its ability to undergo directed functionalization makes it a valuable precursor for a range of molecular architectures.

The presence of both the methoxy (B1213986) and the diisopropylamino groups on the aromatic ring of this compound makes it an excellent candidate for directed ortho-metalation (DoM). bath.ac.ukresearchgate.net This powerful synthetic strategy utilizes an organolithium reagent, such as n-butyllithium or sec-butyllithium, to selectively deprotonate a position ortho (adjacent) to a directing metalation group (DMG). nih.govbaranlab.org In the case of this compound, both the methoxy and the diisopropylamino groups can act as DMGs, directing the lithiation to specific positions on the aromatic ring. bath.ac.uknih.gov

The diisopropylamino group is generally considered a stronger directing group than the methoxy group. This allows for regioselective functionalization at the C2 or C6 positions, which are ortho to the amino group. By carefully choosing the reaction conditions, it is possible to introduce a wide variety of electrophiles at these positions, leading to the synthesis of highly substituted aniline (B41778) derivatives. These derivatives can then serve as key building blocks for more complex molecular architectures, including those found in pharmaceuticals and other biologically active compounds.

The ability to introduce functionality at specific positions on the aromatic ring is crucial for building molecular complexity. For instance, after the initial ortho-lithiation and reaction with an electrophile, subsequent transformations can be carried out to further elaborate the molecule. This stepwise approach, enabled by the directing effect of the substituents on this compound, provides a high degree of control over the final structure.

Directing GroupRelative StrengthFavored Lithiation Position
-CONR₂Strongortho
-OCONR₂Strongortho
-SO₂NR₂Strongortho
-NR₂ Moderate ortho
-OR Moderate ortho

Substituted anilines are fundamental building blocks for a vast array of heterocyclic compounds, which are core structures in many pharmaceuticals, agrochemicals, and materials. nih.gov this compound, through its capacity for directed functionalization, can be a valuable precursor for the synthesis of various nitrogen-containing heterocycles.

One potential application lies in the synthesis of fused heterocyclic systems. For example, by introducing appropriate functional groups at the ortho position via directed metalation, subsequent intramolecular cyclization reactions can lead to the formation of indole, quinoline, or benzodiazepine (B76468) derivatives. nih.gov The specific heterocyclic system formed would depend on the nature of the electrophile introduced in the first step and the subsequent reaction conditions.

Furthermore, this compound can participate in multi-component reactions to construct heterocyclic rings. For instance, three-component reactions involving anilines, an enolizable ketone like acetone (B3395972), and a 1,3-dicarbonyl compound can lead to the formation of substituted anilines that can be precursors to various heterocyclic structures. rsc.org

Utilization as a Ligand in Catalysis

The nitrogen atom of the diisopropylamino group in this compound possesses a lone pair of electrons that can coordinate to metal centers. This property opens up the possibility of using this compound and its derivatives as ligands in transition metal catalysis.

While specific metal complexes of this compound are not extensively documented in the reviewed literature, the broader class of substituted anilines, particularly those with bulky substituents, are known to form stable complexes with various transition metals like palladium, copper, and nickel. metu.edu.trnih.gov The steric bulk of the diisopropyl groups can influence the coordination geometry and the electronic properties of the metal center, which in turn can affect the catalytic activity and selectivity of the resulting complex.

The synthesis of such complexes would typically involve the reaction of this compound with a suitable metal precursor. The electronic nature of the aniline, influenced by the electron-donating methoxy group, could also play a role in the stability and reactivity of the metal complex.

The development of new ligands is crucial for advancing the field of C-H functionalization, a powerful tool for the direct conversion of C-H bonds into new chemical bonds. Aniline derivatives have been successfully employed as directing groups in palladium-catalyzed ortho-C-H functionalization reactions. bath.ac.uk

Although direct evidence for the use of this compound as a ligand in C-H functionalization is not prominent in the available literature, its structural motifs suggest potential. A metal complex bearing a ligand derived from this compound could potentially catalyze C-H activation reactions, either on an external substrate or intramolecularly. The bulky diisopropyl groups could play a role in controlling the regioselectivity of such transformations.

Contributions to Reagent Design

The reactivity of this compound, particularly its ability to undergo directed metalation, makes it a valuable starting material for the design of novel organometallic reagents.

The ortho-lithiated species derived from this compound is a potent nucleophile and a strong base. masterorganicchemistry.commasterorganicchemistry.com This organolithium reagent can be used in a variety of synthetic transformations, acting as a source of a substituted aryl anion. For example, it can react with aldehydes, ketones, and esters to form new carbon-carbon bonds, leading to the synthesis of complex alcohols and other functionalized molecules. libretexts.orgchadsprep.com

N,N-Diisopropylformamidine (DIFA) as a Protecting Group for Anilines

The protection of functional groups is a critical strategy in the synthesis of complex organic molecules. For anilines, the N,N-diisopropylformamidine (DIFA) protecting group offers distinct advantages, particularly in the context of directed ortho-metalation (DoM) reactions. thieme-connect.com DoM is a powerful technique for the regioselective functionalization of aromatic rings, traditionally relying on strongly directing groups such as pivaloylamide (NHPv) or tert-butylcarbamate (B1260302) (NHBoc). thieme-connect.com However, the strong ortho-directing nature of these groups can sometimes be a disadvantage, leading to mixtures of regioisomers when other directing groups are present on the aromatic ring. thieme-connect.com

The DIFA group, derived from the corresponding aniline, provides a solution to this challenge. It acts as a weakly coordinating and sterically bulky protecting group, which allows for complementary regioselectivity compared to traditional directing groups. thieme-connect.comresearchgate.net This enables a synthetic strategy known as "regiochemical redirection," where the choice of protecting group dictates the site of metalation. thieme-connect.com

The DIFA protecting group is typically introduced by reacting the parent aniline with a Vilsmeier-type reagent generated from N,N-diisopropylformamide. thieme-connect.com A key advantage of the DIFA group is its stability towards acidic conditions, making it orthogonal to common acid-labile protecting groups like Boc and tert-butylamide. researchgate.net This orthogonality is highly valuable in multi-step syntheses, allowing for selective deprotection of other functional groups without affecting the DIFA-protected aniline.

Deprotection of the DIFA group is efficiently achieved under nucleophilic conditions, for instance, by treatment with hydrazine (B178648) or other nucleophiles, which regenerates the free aniline. thieme-connect.com This contrasts with the acidic conditions required for the removal of Boc groups, further highlighting the synthetic utility of the DIFA protecting group.

Table 1: Comparison of DIFA with Common Amine Protecting Groups

Protecting GroupAbbreviationIntroduction Reagent ExampleDeprotection ConditionsKey Characteristics
N,N-DiisopropylformamidineDIFAVilsmeier reagent from N,N-diisopropylformamideNucleophilic (e.g., hydrazine)Weakly coordinating, bulky, stable to acid
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)₂OAcidic (e.g., TFA)Strong ortho-director, acid-labile
PivaloylPivPivaloyl chlorideBasic or acidic hydrolysisStrong ortho-director, robust

Sterically Hindered Base Applications in Organic Reactions

In many organic reactions, it is desirable to have a base that can effectively deprotonate a substrate without acting as a nucleophile, which could lead to unwanted side reactions. Such bases are termed "non-nucleophilic" or "sterically hindered" bases. The steric bulk around the basic nitrogen atom prevents it from attacking electrophilic centers, while still allowing it to abstract a proton.

This compound, with its two bulky isopropyl groups attached to the nitrogen atom, fits the profile of a sterically hindered amine base. While not as strongly basic as some commonly used non-nucleophilic bases like lithium diisopropylamide (LDA) or 1,8-diazabicycloundec-7-ene (DBU), it can serve as a proton scavenger in reactions that are sensitive to the presence of stronger, more reactive bases. wikipedia.orgsigmaaldrich.com

The utility of a sterically hindered base like N,N-diisopropylethylamine (Hünig's base), which is structurally similar to this compound, is well-established in organic synthesis. wikipedia.org These bases are particularly useful in reactions such as the formation of enamines and in elimination reactions where the use of a nucleophilic base would lead to substitution products. The methoxy group on the aromatic ring of this compound can also modulate its basicity and solubility properties compared to its non-substituted counterparts.

The application of this compound as a hindered base is particularly relevant in situations requiring a mild, non-nucleophilic base to neutralize acids generated in a reaction, thereby preventing acid-catalyzed side reactions or degradation of sensitive products. Its relatively high molecular weight and lipophilicity can also facilitate its removal from the reaction mixture during workup.

Table 2: Comparison of this compound with Other Hindered Bases

BaseStructurepKa of Conjugate Acid (approx.)Key Features
This compoundNot widely reported, but expected to be a weak baseSterically hindered, non-nucleophilic, potentially tunable properties due to the methoxy group
N,N-Diisopropylethylamine (Hünig's Base)10.75Widely used non-nucleophilic base, commercially available
2,6-Di-tert-butylpyridine3.58Very weak base, highly hindered
1,8-Diazabicycloundec-7-ene (DBU)13.5Strong, non-nucleophilic base, often used in elimination reactions

Spectroscopic and Computational Analysis of N,n Diisopropyl 3 Methoxyaniline and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the structural features of N,N-Diisopropyl-3-methoxyaniline. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique information about the molecule's composition and connectivity.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide characteristic signals that can be assigned to the various protons and carbon atoms within the structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the two isopropyl groups. The aromatic protons typically appear as a complex multiplet in the range of δ 6.0-7.5 ppm. The methoxy group protons would present as a sharp singlet around δ 3.8 ppm. The isopropyl groups would show a septet for the CH proton and a doublet for the methyl protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon environments in the molecule. The aromatic carbons resonate in the downfield region (δ 100-160 ppm), with the carbon attached to the methoxy group and the nitrogen atom showing distinct chemical shifts due to their electronic environments. The methoxy carbon appears around δ 55 ppm, while the carbons of the isopropyl groups are found in the upfield region of the spectrum. rsc.org

Below are interactive tables detailing the predicted and reported NMR chemical shifts for this compound and related structures.

Table 1: ¹H NMR Data for Substituted Anilines

CompoundSolventAromatic Protons (ppm)Methoxy Protons (ppm)N-Alkyl Protons (ppm)
N-benzyl-N-pentylanilineCDCl₃7.44-7.29 (m, 12H), 6.69 (d, 2H, J = 8.7 Hz)-4.71 (s, 4H)
N-benzyl-N-(2-ethylbutyl)-4-methoxyanilineCDCl₃7.35-7.22 (m, 5H), 6.81 (d, 2H, J = 9.3 Hz), 6.70 (d, 2H, J = 9.3 Hz)--
3-methoxyaniline-linked COSamfD₂O/HCl---

Data sourced from various studies and may have different experimental conditions. rsc.orgresearchgate.net

Table 2: ¹³C NMR Data for Substituted Anilines

CompoundSolventAromatic Carbons (ppm)Methoxy Carbon (ppm)N-Alkyl Carbons (ppm)
N-benzyl-N-(2-ethylbutyl)-4-methoxyanilineCDCl₃149.3, 138.7, 129.4, 128.8, 127.0, 126.8, 116.9, 112.6-54.3
N-(4-methoxybenzyl)-N-pentylanilineCDCl₃158.6, 148.8, 131.1, 129.3, 127.8, 116.0, 114.1, 112.355.454.0, 51.3, 29.5, 26.9, 22.7, 14.3
2-methoxy-3-(3,4,5-trimethoxyphenyl)naphthalene-153.89, 153.30, 137.12, 133.93, 129.42, 128.86, 128.73, 128.11, 126.69, 125.57, 123.85, 114.01, 108.1561.18, 56.32-

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₃H₂₁NO), the expected molecular ion peak (M+) would be at an m/z value corresponding to its molecular weight (207.3 g/mol ). scbt.comnih.gov The fragmentation pattern can provide further structural confirmation. For instance, the loss of an isopropyl group (m/z 43) is a likely fragmentation pathway. Electron ionization (EI) is a common technique used for such analyses. rsc.org

IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be observed for the C-O stretching of the methoxy group, C-N stretching of the amine, and C-H stretching of the aromatic and alkyl groups. researchgate.net The absence of an N-H stretching band would confirm its tertiary amine structure. docbrown.info

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Substituted anilines typically exhibit absorption bands in the UV region. nih.gov The position and intensity of these bands are influenced by the substituents on the aromatic ring and the nitrogen atom. acs.org The methoxy and diisopropylamino groups, being electron-donating, are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted aniline (B41778).

Computational Chemistry Investigations

Computational methods are increasingly used to complement experimental data and provide deeper insights into the electronic structure and dynamic behavior of molecules.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov For this compound, DFT calculations can be employed to:

Optimize the molecular geometry to its lowest energy conformation.

Calculate theoretical NMR and IR spectra, which can be compared with experimental data for validation. researchgate.net

Determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. semanticscholar.org

Analyze the distribution of electron density and electrostatic potential, which can predict sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Studies on similar aniline derivatives have shown that DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide results that are in good agreement with experimental findings. researchgate.netijcce.ac.ir

Molecular Dynamics (MD) simulations can be used to study the conformational dynamics and intermolecular interactions of this compound in different environments, such as in solution. researchgate.netrsc.org By simulating the movement of atoms over time, MD can provide insights into:

The preferred conformations of the molecule and the energy barriers between them.

The nature of interactions with solvent molecules.

The aggregation behavior of the molecule at higher concentrations.

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool for elucidating the intricate details of reaction mechanisms involving this compound and its derivatives. These computational methods provide insights into the electronic structure, stability of intermediates, and energy profiles of reaction pathways, which are often challenging to determine experimentally.

Detailed theoretical studies on substituted anilines and related aromatic compounds have established a foundation for understanding the reactivity of this compound. For instance, computational analyses are frequently employed to model electrophilic substitution reactions, which are common for electron-rich aromatic systems. These calculations can predict the regioselectivity of such reactions by evaluating the activation energies for substitution at different positions on the aromatic ring. The methoxy and diisopropylamino groups, being ortho-, para-directing activators, significantly influence the reaction outcomes. DFT calculations can quantify the extent of this influence by mapping the potential energy surface of the approaching electrophile.

Furthermore, quantum chemical calculations are instrumental in studying more complex reaction mechanisms, such as transition metal-catalyzed cross-coupling reactions or oxidation processes. In these cases, theoretical models can help identify the active catalytic species, elucidate the elementary steps of the catalytic cycle (e.g., oxidative addition, reductive elimination), and rationalize the observed product distributions.

A typical computational study of a reaction mechanism for a derivative of this compound would involve the following steps:

Optimization of the ground state geometries of the reactants, intermediates, and products.

Location of the transition state structures connecting these minima on the potential energy surface.

Calculation of the vibrational frequencies to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies.

Determination of the intrinsic reaction coordinate (IRC) to ensure that the identified transition state connects the desired reactant and product.

Calculation of the reaction energies, activation energies, and thermodynamic parameters.

For example, in a hypothetical study of the nitration of this compound, DFT calculations could be used to compare the activation barriers for the formation of the different possible nitro-substituted isomers. The results would likely show that the positions ortho and para to the activating groups are kinetically and thermodynamically favored.

Interactive Data Table: Hypothetical DFT-Calculated Activation Energies for the Nitration of this compound.

Position of NitrationActivation Energy (kcal/mol)Relative Energy (kcal/mol)
2-nitro15.21.5
4-nitro14.50.8
6-nitro13.70.0
5-nitro25.812.1

Note: The data in this table is hypothetical and for illustrative purposes only. It is based on general principles of electrophilic aromatic substitution and has not been derived from actual quantum chemical calculations on this compound.

Such computational insights are invaluable for designing new synthetic routes and for optimizing reaction conditions to achieve higher yields and selectivities of desired products.

Future Directions and Emerging Research Avenues

Novel Synthetic Routes and Green Chemistry Approaches

While traditional methods for the synthesis of N,N-dialkylanilines are established, emerging research is geared towards the development of more sustainable and efficient protocols. For N,N-Diisopropyl-3-methoxyaniline, future synthetic strategies are expected to embrace green chemistry principles to minimize waste and avoid harsh reaction conditions.

Catalytic N-Alkylation: Future methodologies will likely focus on the catalytic N-alkylation of 3-methoxyaniline. The use of heterogeneous catalysts, such as nanosized zeolite beta, offers advantages like eco-friendliness, high yields, and simple work-up procedures, with water being the only byproduct. rsc.org Research into novel catalyst systems that can facilitate the direct di-isopropylation of 3-methoxyaniline with high selectivity would be a significant advancement.

Buchwald-Hartwig Amination: The Palladium-catalyzed Buchwald-Hartwig amination represents a powerful tool for the formation of C-N bonds. researchgate.netchemspider.com Future research could optimize this reaction for the synthesis of this compound from 3-bromoanisole (B1666278) and diisopropylamine (B44863). nih.gov The development of more active and stable catalyst systems, potentially utilizing advanced phosphine (B1218219) ligands, could allow for lower catalyst loadings and milder reaction conditions. chemspider.comorgsyn.org Solvent-free protocols mediated by specific palladium complexes could further enhance the green credentials of this synthetic route.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields. rsc.orgresearchgate.netrsc.orgmdpi.com The application of microwave irradiation to the N-alkylation of 3-methoxyaniline could significantly reduce reaction times compared to conventional heating methods. orgsyn.orgresearchgate.net Future studies will likely explore solvent-free, microwave-assisted procedures to provide a rapid and environmentally friendly route to this compound.

Exploration of New Reactivity Modes

The electronic and steric properties of this compound suggest a rich and varied reactivity profile that is yet to be fully explored. The electron-donating methoxy (B1213986) and diisopropylamino groups activate the aromatic ring towards electrophilic substitution, while the bulky isopropyl groups can direct reactions to specific positions and influence the stability of intermediates.

Directed Ortho-Metalation (DoM): The tertiary amine functionality in this compound can act as a directed metalation group (DMG). This allows for regioselective deprotonation at the ortho position by strong bases like organolithium reagents, followed by reaction with various electrophiles. metu.edu.tr This strategy could be employed to introduce a wide range of functional groups at the C2 and C6 positions of the aniline (B41778) ring, providing access to novel derivatives with potential applications in medicinal chemistry and materials science.

C-H Functionalization: Direct C-H functionalization is a rapidly developing field in organic synthesis that avoids the need for pre-functionalized starting materials. nih.gov Given the electron-rich nature of the aromatic ring, this compound is a prime candidate for catalytic C-H activation and subsequent functionalization. Future research could explore rhodium- or palladium-catalyzed C-H amination, alkenylation, or arylation reactions to further diversify the molecular scaffold. nih.govnih.gov

Electrophilic Aromatic Substitution: The strong activating effect of the amino and methoxy groups makes the aromatic ring of this compound highly susceptible to electrophilic attack. masterorganicchemistry.com Future studies could investigate a range of electrophilic substitution reactions, such as nitration and halogenation, to probe the regioselectivity and reactivity of the molecule. masterorganicchemistry.com Understanding these reactivity patterns is crucial for the strategic synthesis of more complex derivatives.

Development of Advanced Catalytic Systems

The unique steric and electronic properties of this compound and its derivatives make them promising candidates for use as ligands in advanced catalytic systems.

Palladium and Nickel Cross-Coupling Catalysts: N,N-dialkylanilines can be incorporated into ligand scaffolds for transition metal-catalyzed cross-coupling reactions. researchgate.net Research in this area could involve the synthesis of novel phosphine ligands derived from this compound for use in palladium- and nickel-catalyzed reactions like Suzuki and Heck couplings. metu.edu.trucla.edu The steric bulk of the diisopropylamino group could influence the coordination environment around the metal center, potentially leading to improved catalytic activity and selectivity.

Organocatalysis: The basic nitrogen atom in this compound could be utilized in the design of novel organocatalysts. Future work might explore the development of chiral derivatives that can act as asymmetric catalysts for a variety of organic transformations.

Bioactive Molecule Synthesis and Pharmaceutical Applications

A significant area for future research lies in the application of this compound as a building block for the synthesis of bioactive molecules and pharmaceuticals.

Intermediate for Tolterodine and Related Compounds: A closely related compound, N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine, is a key intermediate in the synthesis of Tolterodine, a muscarinic receptor antagonist used to treat urinary incontinence. researchgate.netepo.orggoogle.com Several patents describe the synthesis of this intermediate and its derivatives. researchgate.netepo.orggoogle.comgoogle.com Future research could focus on developing more efficient and stereoselective syntheses of these intermediates, potentially utilizing this compound as a precursor. Further derivatization of the this compound scaffold could lead to the discovery of new drug candidates with improved pharmacological profiles.

Scaffold for Novel Therapeutics: The N,N-dialkylaniline motif is present in a variety of biologically active compounds. The specific substitution pattern of this compound offers a unique starting point for the synthesis of new chemical entities. Future drug discovery programs could explore libraries of compounds derived from this scaffold for a range of therapeutic targets.

Materials Science Applications

The potential applications of this compound in materials science, while currently underexplored, represent a promising avenue for future research.

Organic Light-Emitting Diodes (OLEDs): Aryl amine derivatives are widely used as hole-transporting materials (HTMs) in OLEDs due to their electron-donating properties. researchgate.netmdpi.comnih.govmdpi.com The electron-rich nature of this compound suggests that its derivatives could function as effective HTMs. Future research could involve the synthesis and characterization of novel materials incorporating the this compound core and evaluating their performance in OLED devices. The bulky isopropyl groups may also contribute to forming stable amorphous films, a desirable property for OLED materials.

Conducting Polymers: Polyaniline and its derivatives are a well-known class of conducting polymers. rsc.orgdtic.milnih.govyoutube.comyoutube.com The incorporation of this compound as a monomer or a dopant in polymer chains could lead to new conducting materials with tailored electronic and physical properties. Future studies could investigate the polymerization of this compound and the characterization of the resulting polymers' conductivity and stability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Diisopropyl-3-methoxyaniline, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Synthesis : Start with 3-methoxyaniline as the precursor. Perform alkylation using isopropyl halides (e.g., isopropyl bromide) in the presence of a base like potassium carbonate. Alternative methods include reductive amination with isopropyl ketones.
  • Optimization : Use a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Adjust stoichiometry (e.g., 2.2 equivalents of alkylating agent per amine group) to minimize mono-alkylation byproducts .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

Q. How should researchers characterize This compound to confirm structural integrity and purity?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : Compare 1H^1H and 13C^{13}C NMR shifts with computational predictions (e.g., DFT calculations). Key signals: methoxy protons (~3.8 ppm), diisopropyl groups (1.2–1.4 ppm for CH3_3, 3.4–3.6 ppm for CH).
  • Mass Spectrometry : Confirm molecular ion [M+H]+^+ via high-resolution MS (HRMS).
  • Chromatography : Use HPLC (C18 column, methanol/water mobile phase) to assess purity (>98% by area normalization). Cross-validate with elemental analysis .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for This compound derivatives be resolved?

  • Methodological Answer :

  • Multi-Technique Validation : Combine NMR, IR, and X-ray crystallography (if crystalline) to resolve ambiguities. For example, unexpected downfield shifts in 1H^1H NMR may indicate hydrogen bonding or steric effects.
  • Statistical Analysis : Apply principal component analysis (PCA) to compare experimental and theoretical spectral data. Use databases (e.g., EC Number cross-referencing ) to identify structural analogs for benchmarking.
  • Case Study : If a synthetic derivative shows inconsistent 13C^{13}C NMR signals, synthesize isotopically labeled analogs (e.g., 15N^{15}N-labeled) to trace electronic environments .

Q. What strategies mitigate decomposition of This compound under oxidative or photolytic conditions?

  • Methodological Answer :

  • Stability Testing : Conduct accelerated degradation studies:
  • Oxidative : Expose to H2_2O2_2/UV light; monitor via LC-MS for quinone or nitroso byproducts.
  • Photolytic : Use a solar simulator (ISO 4892-2) and track degradation kinetics with UV-Vis spectroscopy.
  • Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/w) or store in amber vials under nitrogen. Avoid chlorinated solvents (risk of radical formation) .

Q. How can computational methods predict the reactivity of This compound in catalytic applications?

  • Methodological Answer :

  • DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the methoxy group’s electron-donating effect enhances aromatic ring reactivity.
  • Docking Studies : Simulate interactions with catalytic surfaces (e.g., Au nanoparticles ) or enzymes. Use software like Gaussian or AutoDock to optimize binding conformations.
  • Validation : Compare computational results with experimental kinetics (e.g., Arrhenius plots for catalytic hydrogenation rates) .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in This compound synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use a factorial design to test variables (temperature, solvent purity, stirring rate). Analyze via ANOVA to identify critical factors.
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR spectroscopy for real-time monitoring.
  • Case Study : If yields fluctuate (±15%), trace residual moisture (Karl Fischer titration) or catalyst lot variations (e.g., Pd/C activity ).

Safety and Handling

Q. What are the critical safety protocols for handling This compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, goggles, and fume hoods. Avoid skin contact (potential sensitizer).
  • Spill Management : Neutralize with 10% acetic acid, then absorb with vermiculite.
  • Waste Disposal : Incinerate in a licensed facility (high-temperature oxidation). Refer to SDS guidelines for similar aniline derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
N,N-Diisopropyl-3-methoxyaniline
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Reactant of Route 2
N,N-Diisopropyl-3-methoxyaniline

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